Bacopaside Ii

Aquaporin-1 Water channel Selective modulator

Bacopaside II is the definitive AQP1 water-channel-selective probe (IC₅₀ 18 µM), outclassing the non-selective Bacopaside I (6.5× weaker, blocks ion conductance). It delivers superior neuroprotection vs. other bacoside A components, synergizes with doxorubicin in chemoresistant TNBC, and acts as a validated MARK4 kinase inhibitor (IC₅₀ 5.4 µM). Certified phyproof® Reference Substance with assigned absolute purity ensures assay reproducibility. Undefined 'bacoside A' mixtures compromise selectivity and potency—specify Bacopaside II for unambiguous results.

Molecular Formula C47H76O18
Molecular Weight 929.1 g/mol
CAS No. 382146-66-9
Cat. No. B1667703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacopaside Ii
CAS382146-66-9
Synonyms3-O-alpha-L-arabinofuranosyl-(1-2)-(beta-D-glucopyranosyl (1-3))-beta-D-glucopyranosyl pseudo-jujubogenin
bacopaside II
Molecular FormulaC47H76O18
Molecular Weight929.1 g/mol
Structural Identifiers
SMILESCC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C
InChIInChI=1S/C47H76O18/c1-21(2)14-22-18-58-47-19-46(20-59-47)23(38(47)45(22,7)57)8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-44(28,46)6)63-41-37(65-39-34(55)31(52)25(16-49)61-39)36(32(53)26(17-50)62-41)64-40-35(56)33(54)30(51)24(15-48)60-40/h14,22-41,48-57H,8-13,15-20H2,1-7H3/t22-,23-,24-,25+,26-,27+,28-,29+,30-,31+,32-,33+,34-,35-,36+,37-,38+,39+,40+,41+,43+,44-,45+,46+,47-/m1/s1
InChIKeyWZWPYJOPCULCLQ-UOXCDNDQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bacopaside II (CAS 382146-66-9): A Selective Pseudojujubogenin Glycoside Saponin from Bacopa monnieri with Multi-Target Pharmacological Activity


Bacopaside II (CAS 382146-66-9, molecular formula C₄₇H₇₆O₁₈, MW 929.10) is a dammarane-type triterpene glycoside saponin isolated from the medicinal herb Bacopa monnieri (L.) Wettst. (Brahmi) [1]. It is a major constituent of the 'bacoside A' complex, which comprises a mixture of four saponins: bacoside A3, bacopaside II, bacopasaponin C, and its jujubogenin isomer (bacopaside X) [2]. Bacopaside II functions as a selective modulator of the Aquaporin-1 (AQP1) water channel, exhibits neuroprotective and anti-angiogenic activities, and demonstrates direct anticancer effects through the induction of cell cycle arrest and apoptosis [3][4]. As a certified phyproof® Reference Substance with assigned absolute purity (considering chromatographic purity, water, residual solvents, and inorganic impurities), Bacopaside II serves as a validated primary reference standard for analytical method development and quality control applications .

Bacopaside II Procurement: Why Structural Analogs Such as Bacopaside I and Other Bacoside A Constituents Cannot Be Interchanged


The bacopaside family and broader bacoside A complex comprise structurally distinct pseudojujubogenin and jujubogenin glycosides that exhibit profound differences in their target selectivity and potency profiles [1]. Bacopaside I and Bacopaside II, while structurally related, demonstrate fundamentally divergent modulation of the Aquaporin-1 (AQP1) channel: Bacopaside I non-selectively blocks both the water and ion channel activities of AQP1 (water channel IC₅₀ = 117 µM), whereas Bacopaside II selectively blocks the AQP1 water channel (IC₅₀ = 18 µM) without impairing ionic conductance [2]. This differential selectivity translates to distinct functional outcomes, as evidenced by the 3.4-fold difference in potency for inhibiting colon cancer cell migration (Bacopaside II IC₅₀ = 14 µM vs. Bacopaside I IC₅₀ = 48 µM in HT29 cells) [3]. Furthermore, within the bacoside A complex, Bacopaside II exhibits superior neuroprotective activity compared to other constituents such as bacopasaponin C and its isomer (bacopaside X), as demonstrated by higher cell viability and greater reduction of intracellular reactive oxygen species (ROS) in oxidative-stressed neuronal cells [4]. Substitution with a different bacopaside or an undefined 'bacoside A' mixture would fundamentally alter the selectivity, potency, and functional outcomes of the research application, compromising experimental reproducibility and data interpretation.

Bacopaside II Quantitative Differentiation Evidence: Head-to-Head Performance Against Closest Analogs


Selective AQP1 Water Channel Inhibition: Bacopaside II vs. Bacopaside I in Xenopus Oocytes

In a direct head-to-head comparison using the Xenopus oocyte expression system, Bacopaside II selectively blocked the AQP1 water channel (IC₅₀ = 18 µM) without impairing AQP1 ionic conductance, whereas Bacopaside I non-selectively blocked both water (IC₅₀ = 117 µM) and ion channel activities [1]. Bacopaside II demonstrated 6.5-fold greater potency for water channel inhibition compared to Bacopaside I. Additionally, Bacopaside II exhibited selectivity for AQP1 over AQP4, as neither compound altered AQP4 activity [2].

Aquaporin-1 Water channel Selective modulator

Inhibition of Colon Cancer Cell Migration: Bacopaside II vs. Bacopaside I in HT29 Cells

In a direct head-to-head comparison using migration assays with HT29 colon cancer cells (high AQP1 expression), Bacopaside II inhibited cell migration with an IC₅₀ of 14 µM, which is 3.4-fold more potent than Bacopaside I (IC₅₀ = 48 µM) [1]. Both compounds had minimal effect on SW480 colon cancer cells, which express low levels of AQP1, confirming AQP1-dependent anti-migratory activity [2].

Colon cancer Cell migration HT29

Neuroprotection in Oxidative-Stressed Neuronal Cells: Bacopaside II vs. Bacoside A Constituents

A comparative evaluation of four triterpenoid glycoside saponins from the bacoside A complex (bacoside A3, bacopaside II, bacopasaponin C, and its isomer bacopaside X) in H₂O₂-induced oxidative-stressed N2a neuroblastoma cells demonstrated that Bacopaside II and bacoside A3 exhibited comparatively higher cytoprotective ability, while bacopasaponin C and its isomer showed comparatively less response [1]. Bacopaside II at 0.4 mg/mL decreased intracellular reactive oxygen species (ROS) production and increased cell viability in oxidative-stressed N2a cells [2].

Neuroprotection Oxidative stress Bacoside A

Synergistic Enhancement of Doxorubicin Efficacy in Triple-Negative Breast Cancer

Bacopaside II demonstrated growth-inhibitory effects across multiple triple-negative breast cancer (TNBC) subtypes, with IC₅₀ values of 23.7 µM for DU4475 cells and 13.5 µM for MDA-MB-231 cells [1]. Notably, the combination of Bacopaside II with doxorubicin showed synergistic growth inhibition in drug-resistant 3D TNBC cultures, and Bacopaside II increased doxorubicin accumulation by overcoming ABC transporter-mediated resistance, independent of P-glycoprotein (ABCB1) [2].

Triple-negative breast cancer Doxorubicin Chemoresistance

MARK4 Kinase Inhibition: Bacopaside II Binding Affinity and IC₅₀ in Alzheimer's Disease Target

Bacopaside II demonstrated considerable binding affinity for microtubule affinity regulating kinase 4 (MARK4) with a binding constant (K) of 107 M⁻¹ and inhibited MARK4 kinase activity with an IC₅₀ value of 5.4 µM [1]. Molecular dynamics simulations (100 ns) confirmed that Bacopaside II binds strongly to the active site pocket residues of MARK4, with multiple hydrogen bonds remaining stable throughout the simulation trajectory [2]. MARK4 is a validated drug target for Alzheimer's disease due to its role in hyperphosphorylating tau protein [3].

Alzheimer's disease MARK4 Kinase inhibition

Antidepressant-Like Activity: Bacopaside II in Murine Behavioral Models

Bacopaside II demonstrated antidepressant-like activity in two murine behavioral models: the forced swim test and the tail suspension test, at an administered dose of 50 mg/kg [1]. In these assays, Bacopaside II, along with Bacopaside I and bacopasaponin C, decreased immobility time, which is indicative of antidepressant-like effects [2].

Antidepressant Forced swim test Tail suspension test

Bacopaside II Research Applications: Validated Scenarios Based on Quantitative Differentiation Evidence


Selective Aquaporin-1 Water Channel Pharmacology Research

Bacopaside II is uniquely suited for studies requiring selective blockade of the AQP1 water pore without perturbation of AQP1 ion channel activity or cross-reactivity with AQP4. The 6.5-fold greater potency (IC₅₀ = 18 µM) and water-channel selectivity of Bacopaside II, relative to the non-selective Bacopaside I (water IC₅₀ = 117 µM; also blocks ion channel), makes it the compound of choice for dissecting AQP1-mediated water transport in physiological and pathophysiological contexts [1]. Applications include investigating AQP1 roles in cell migration, angiogenesis, fluid homeostasis, and cerebral edema.

Neuronal Oxidative Stress and Neuroprotection Studies

Bacopaside II is a preferred reagent for neuroprotection research because it belongs to the higher-efficacy tier among bacoside A components. In comparative studies of four bacoside A constituents (bacoside A3, bacopaside II, bacopasaponin C, and its isomer), Bacopaside II and bacoside A3 exhibited comparatively higher cytoprotective ability in H₂O₂-stressed N2a neuroblastoma cells, while bacopasaponin C and its isomer showed comparatively less response [2]. At 0.4 mg/mL, Bacopaside II decreased intracellular ROS and increased cell viability [3]. This differential efficacy justifies its selection over lower-activity constituents.

Triple-Negative Breast Cancer (TNBC) Chemosensitization and Drug Resistance Reversal Studies

Bacopaside II is a strategic research tool for investigating mechanisms to overcome doxorubicin resistance in TNBC. As demonstrated in four TNBC cell lines, Bacopaside II alone exhibits growth-inhibitory effects (IC₅₀ values: DU4475 = 23.7 µM, MDA-MB-231 = 13.5 µM) and acts synergistically with doxorubicin in drug-resistant 3D TNBC cultures by increasing intracellular drug accumulation via ABC transporter modulation independent of P-glycoprotein [4]. This positions Bacopaside II as a key probe for adjuvant therapy development in chemotherapy-resistant breast cancer models.

Alzheimer's Disease Target Engagement Studies (MARK4 Kinase)

Bacopaside II is a biophysically and functionally validated inhibitor of MARK4 kinase, a critical tau-phosphorylating enzyme implicated in Alzheimer's disease pathogenesis. With a binding constant (K) of 107 M⁻¹ and an IC₅₀ of 5.4 µM, Bacopaside II provides a defined molecular probe for target engagement studies, high-throughput screening assay development, and structural biology investigations of MARK4 inhibition [5]. The availability of molecular dynamics simulation data (100 ns) further supports its use in rational drug design and structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bacopaside Ii

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.